5-Feruloylquinic acid, also known as 3-feruloylquinic acid, is a naturally occurring phenolic compound belonging to the chlorogenic acid family. [] It is commonly found in various plant sources, including coffee beans, [, , , , , , , ] aronia berries, [] loquat fruits, [] and the medicinal plant Atractylodes macrocephala. [] This compound is a hydroxycinnamic acid derivative formed by the esterification of ferulic acid with the hydroxyl group at the 5-position of quinic acid. [, ] As a natural antioxidant, 5-feruloylquinic acid plays a role in plant defense mechanisms and contributes to the health benefits associated with coffee and other plant-based foods. [, , , , , ]
5-Feruloylquinic acid, being a phenolic compound, exhibits typical reactions characteristic of this chemical class. It can undergo oxidation, [, ] methylation, [] and hydrolysis reactions. [, ] For instance, during extraction of aronia berries with methanol/HCl, 5-feruloylquinic acid was observed to undergo O-methylation. []
The synthesis of 5-feruloylquinic acid can be achieved through several methods, primarily involving esterification reactions. A notable synthetic route involves the condensation of quinic acid with ferulic acid, typically catalyzed by acid catalysts or using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
5-Feruloylquinic acid participates in various chemical reactions typical for phenolic compounds. These include:
The biological activities of 5-feruloylquinic acid are attributed to its antioxidant properties, which involve scavenging free radicals and chelating metal ions. The mechanism includes:
5-Feruloylquinic acid possesses several notable physical and chemical properties:
5-Feruloylquinic acid has diverse applications in scientific research and industry:
Ongoing studies focus on its role in preventing chronic diseases, exploring its potential synergistic effects with other phytochemicals, and optimizing its extraction from natural sources .
5-Feruloylquinic acid (5-FQA) is synthesized via the phenylpropanoid pathway, a major route for plant phenolic metabolism. The biosynthesis begins with phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation and methylation reactions yield ferulic acid, activated to feruloyl-CoA by 4-coumarate:CoA ligase (4CL). The final step involves esterification, where hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) transfers the feruloyl moiety from feruloyl-CoA to quinic acid’s C5 position [1] [5].
Table 1: Key Enzymes in 5-FQA Biosynthesis
Enzyme | Function | Subcellular Localization |
---|---|---|
Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid | Cytoplasm |
Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid | Endoplasmic reticulum |
4-Coumarate:CoA ligase (4CL) | Activates ferulic acid to feruloyl-CoA | Cytoplasm/Plastids |
Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) | Catalyzes esterification of quinic acid with feruloyl-CoA | Chloroplasts |
Coffee-specific studies reveal that hydroxycinnamoyl transferases (HCTs) can exhibit bifunctionality. In Coffea canephora, HCT enzymes catalyze not only typical monoester formation (e.g., 5-FQA) but also synthesize diesters like 3,5-O-dicaffeoylquinic acid, indicating metabolic plasticity [1]. Mutagenesis studies identify key residues (e.g., leucine-400 and phenylalanine-402) governing substrate specificity in these transferases, enabling fine-tuning of feruloylquinic acid production [1].
Coffea species show distinct patterns of 5-FQA accumulation. In green coffee beans (C. canephora Robusta), 5-FQA is a major chlorogenic acid (CGA), alongside caffeoylquinic (CQA) and dicaffeoylquinic acids (diCQA). Robusta beans contain higher total CGAs (6–12% dry weight) than Arabica (C. arabica), with 5-FQA constituting 10–15% of the CGA fraction [4] [6]. Within coffee plants, leaf maturity influences distribution: juvenile leaves exhibit 10-fold higher 5-FQA levels than mature leaves, reflecting its role in early developmental defense [4].
Table 2: 5-FQA Distribution in Coffea Species and Other Dietary Sources
Source | 5-FQA Content | Notes |
---|---|---|
Coffea canephora (Robusta green beans) | 0.5–1.2% dry weight | Higher total CGAs vs. Arabica |
Coffea arabica (Arabica green beans) | 0.3–0.8% dry weight | Lower astringency, milder flavor |
Yerba mate (Ilex paraguariensis) | Up to 9% dry weight | Richest known source of CGAs |
Artichoke heads (Cynara scolymus) | 0.02–0.05% fresh weight | Contains multiple FQA isomers |
Sweet potato leaves (Ipomoea batatas) | 0.01–0.03% fresh weight | Dominated by 4/5-FQA isomers |
Beyond coffee, 5-FQA occurs in yerba mate, artichoke, apples, and sweet potato leaves. Yerba mate is exceptionally rich, with total CGAs reaching 9% dry weight, including 5-FQA as a key component [5] [6]. Processing affects retention: light coffee roasting preserves ~50% of 5-FQA, while dark roasting degrades >90% [6].
5-FQA functions as a multifunctional agent in plant physiology. As an antioxidant, it scavenges reactive oxygen species (ROS) generated under abiotic stresses like UV exposure. In transgenic studies, elevated CGAs (including 5-FQA) reduce lipid peroxidation by 30–50% under oxidative stress [5]. Histochemical analyses in Coffea canephora reveal that 5-FQA localizes in chloroplasts of juvenile leaves, suggesting a photoprotective role by shielding photosynthetic apparatus from UV damage [4].
In biotic stress responses, 5-FQA deters herbivores and pathogens. Its feruloyl moiety disrupts microbial membranes, reducing fungal spore germination by 60–80% in Fusarium-infected fruits [5] [12]. As a precursor for lignin biosynthesis, 5-FQA contributes to cell wall fortification. Coffee protoplast studies confirm that 5-FQA is channeled toward lignification during leaf maturation, reinforcing vascular tissues in sclerenchyma cells [4].
Table 3: Stress-Response Functions of 5-FQA in Plants
Stress Type | Protective Mechanism | Efficacy |
---|---|---|
UV Radiation | ROS scavenging in chloroplasts | Reduces lipid peroxidation by 40% |
Pathogen attack | Disruption of microbial membranes | Inhibits fungal germination by 60–80% |
Herbivory | Deterrence via bitter taste/toxic effects | Reduces insect feeding by 50–70% |
Drought | Osmoprotection and membrane stabilization | Enhances survival in water-stressed plants |
Field evidence shows that coffee plants with elevated 5-FQA exhibit 50–70% reduced herbivory by insects like coffee berry borers (Hypothenemus hampei), underscoring its ecological relevance [4] [10].
Compounds Mentioned
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